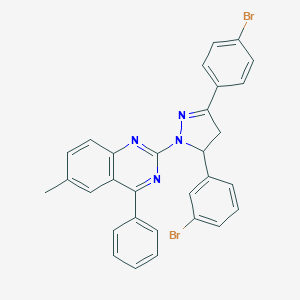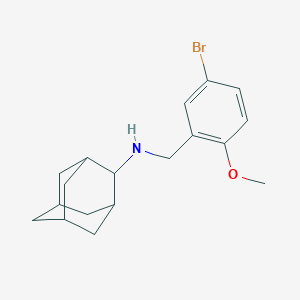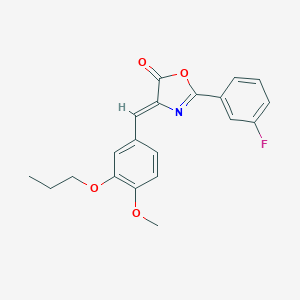
2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline” is a complex organic molecule that contains several functional groups and structural features, including a pyrazoline ring and a quinazoline ring, both of which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazoline ring attached to a quinazoline ring via a carbon atom. The pyrazoline ring is a five-membered ring with two nitrogen atoms, while the quinazoline ring is a fused ring system containing two benzene rings and a nitrogen atom .Applications De Recherche Scientifique
Anticancer Activity
One of the primary applications of compounds related to 2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is in the development of anticancer agents. Novel derivatives have been synthesized and characterized, showing strong inhibitory activities against various cancer cell lines. For instance, certain synthesized oxazole derivatives exhibited significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines, indicating their potential as cancer therapeutics (Liu et al., 2009).
Synthesis and Structural Analysis
Another critical application involves the synthesis of novel heterocyclic compounds through various chemical reactions, including palladium-catalyzed Sonogashira coupling and intramolecular hydroamination. These methods allow for the creation of complex molecules with potential biological activities. For example, efficient synthesis techniques have led to the development of pyrazolo[5,1-a]isoquinolines and their regioisomers, showcasing the versatility of these compounds in chemical synthesis (Fan et al., 2015).
Antimicrobial Activity
Some derivatives have demonstrated promising antimicrobial properties. A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared and showed potent antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Ansari & Khan, 2017).
Enzyme Inhibition Studies
Compounds structurally related to this compound have also been explored for their enzyme inhibitory activities. For example, DQP-1105, a novel NMDA receptor antagonist, inhibited GluN2C- and GluN2D-containing receptors, suggesting a noncompetitive mechanism of action. This indicates potential applications in neurological research and the development of treatments for disorders involving NMDA receptors (Acker et al., 2011).
Antituberculosis Activity
3-Heteroarylthioquinoline derivatives synthesized from related compounds have shown activity against Mycobacterium tuberculosis, with some derivatives displaying significant inhibitory effects. This suggests their potential as new agents in the fight against tuberculosis, a major global health challenge (Chitra et al., 2011).
Propriétés
IUPAC Name |
2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N4/c1-19-10-15-26-25(16-19)29(21-6-3-2-4-7-21)34-30(33-26)36-28(22-8-5-9-24(32)17-22)18-27(35-36)20-11-13-23(31)14-12-20/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHDIIUXGWJPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B416343.png)

![Methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenylcarbamate](/img/structure/B416348.png)
![10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B416349.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B416350.png)
![6-Phenylbenzo[a]phenazin-5-yl acetate](/img/structure/B416351.png)
![1-[3-(3,4-Dimethoxyphenyl)acryloyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B416352.png)
![10-(4-Hydroxy-3,5-dimethylphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione](/img/structure/B416353.png)



![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B416360.png)
